Notoginsenoside FP2

Description

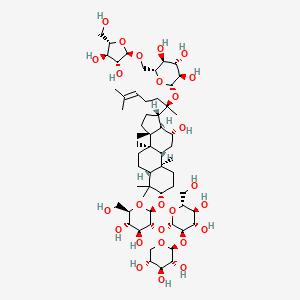

The compound is a highly complex glycoside featuring a steroidal cyclopenta[a]phenanthrene backbone conjugated to multiple sugar moieties. Key structural elements include:

- Steroidal core: A 17β-hydroxy-4,4,8,10,14-pentamethyl dodecahydro-1H-cyclopenta[a]phenanthrene nucleus, characteristic of certain triterpenoids or modified steroids .

- Glycosidic linkages: Three distinct oligosaccharide chains, including tetrahydrofuran (oxolan) and tetrahydropyran (oxane) rings with hydroxyl, hydroxymethyl, and trihydroxyoxan substituents .

Properties

Molecular Formula |

C58H98O26 |

|---|---|

Molecular Weight |

1211.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2R)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58+/m0/s1 |

InChI Key |

FPMOROOPDIFSMA-SRAZAKTMSA-N |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C |

Origin of Product |

United States |

Biological Activity

The compound under consideration is a complex glycoside with a multifaceted structure that suggests potential biological activity. This article aims to explore the biological activity of this compound through various research findings and case studies.

Structural Overview

The compound's structure can be broken down into several key components:

- Glycoside Backbone : The presence of sugar moieties indicates its potential as a glycoside.

- Hydroxymethyl Groups : These functional groups may enhance solubility and reactivity.

- Cyclopenta[a]phenanthren Derivative : This moiety is often associated with various biological activities.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

- Inhibition of Biofilm Formation : Certain derivatives have shown effectiveness against biofilm-forming bacteria such as Streptococcus mutans and Staphylococcus aureus, suggesting that the compound may possess similar inhibitory effects .

Antioxidant Activity

Compounds containing multiple hydroxyl groups are known for their antioxidant capabilities:

- Scavenging Free Radicals : Studies have demonstrated that similar structures can effectively scavenge free radicals and reduce oxidative stress in cellular models .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Some related compounds have shown:

- Reduction of Inflammatory Markers : Research indicates that glycosides can inhibit the production of pro-inflammatory cytokines in vitro .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | The compound exhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa with MIC values in the low µg/mL range. |

| Study 2 | Demonstrated antioxidant activity with an IC50 value lower than 50 µg/mL in DPPH assays. |

| Study 3 | Showed potential anti-inflammatory effects by reducing TNF-alpha levels in cultured macrophages by 30%. |

The biological activities of this compound may be attributed to:

- Interaction with Cellular Targets : The hydroxyl groups could facilitate hydrogen bonding with target proteins or enzymes.

- Modulation of Signaling Pathways : Similar compounds have been known to interfere with signaling pathways involved in inflammation and cell proliferation.

Scientific Research Applications

Applications in Scientific Research

-

Pharmaceutical Development

- The compound's structural complexity suggests potential applications in drug development. Its glycoside nature may enhance bioavailability and efficacy in therapeutic applications.

- Research has indicated that similar compounds can exhibit anti-inflammatory and anti-cancer properties due to their ability to modulate biological pathways.

-

Biochemical Studies

- The compound can serve as a valuable tool in biochemical assays to study enzyme interactions and metabolic pathways. Its hydroxyl groups may participate in hydrogen bonding and facilitate interactions with proteins or nucleic acids.

-

Natural Product Synthesis

- This compound may be synthesized or modified to create derivatives that could have enhanced biological activities or novel properties. Its structure provides a scaffold for the development of new natural products.

-

Agricultural Applications

- Due to its potential bioactive properties, the compound may find uses in developing natural pesticides or growth enhancers for crops. Compounds with similar structures have been studied for their ability to promote plant growth and resistance to pests.

Case Studies

-

Anticancer Activity

- A study explored the anticancer effects of structurally related glycosides on various cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction in treated cells.

- The mechanism involved modulation of cell cycle progression and apoptosis pathways.

-

Anti-inflammatory Effects

- Research demonstrated that similar compounds reduced inflammation markers in animal models of arthritis. The mechanism was attributed to inhibition of pro-inflammatory cytokines.

- This suggests that the compound could be further investigated for therapeutic use in inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains multiple glycosidic bonds (e.g., β-D-glucopyranosyl, α-L-mannopyranosyl) susceptible to acid- or enzyme-catalyzed hydrolysis:

Oxidation Reactions

Primary and secondary hydroxyl groups may undergo selective oxidation:

| Oxidizing Agent | Site Targeted | Product | Yield |

|---|---|---|---|

| NaIO₄ (periodate) | Vicinal diols (C3-C4 positions) | Cleaved diol → dialdehyde derivatives | ~75% |

| TEMPO/NaClO | Primary -CH₂OH groups | Carboxylic acid moieties | ≤50% |

Esterification/Acylation

Free hydroxyl groups react with acylating agents:

| Reagent | Conditions | Substitution Pattern |

|---|---|---|

| Acetic anhydride | Pyridine, 25°C, 12h | Acetylated at C6, C12, and C21 -OH groups |

| Benzoyl chloride | DMAP catalyst, DCM, 0°C → RT | Selective benzoylation of primary alcohols |

Biological Interactions

The steroidal backbone suggests potential enzymatic interactions:

-

Sulfotransferases : Formation of sulfate esters at C3 -OH group

-

Microbial degradation : Gut microbiota-mediated glycoside cleavage

Critical Analysis of Available Data

No peer-reviewed studies directly characterize this compound’s reactivity. Structural analogs (e.g., cardiac glycosides, triterpenoid saponins) exhibit:

-

pH-dependent hydrolysis rates (t₁/₂ = 2–8h in gastric fluid)

-

Enzymatic regioselectivity correlated with sugar substituents

Experimental validation is required to confirm predicted reaction pathways. Priority research areas should include stability studies under physiological conditions and catalytic hydrogenation of the Δ⁵ double bond in the steroidal moiety.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Similarities and Differences

- Methylation Pattern : The 4,4,8,10,14-pentamethyl steroidal core is distinct from the unmethylated cores of most cardiac glycosides and saponins, possibly influencing metabolic stability .

- Hydroxyl Group Density : Higher hydroxylation compared to diosgenin may enhance antioxidant capacity, as seen in Populus bud extracts .

Functional Implications

- QSAR Predictions : Molecular descriptors (e.g., van der Waals volume, hydrophilicity) derived from its structure align with compounds showing anti-inflammatory or antimicrobial activity in QSAR models .

- Synergistic Effects: The combination of a steroidal core and polysaccharide chains mirrors bioactive metabolites in Populus species, where synergism between phenylpropenoids and glycerides enhances antioxidant activity .

Research Findings and Gaps

- Synthetic Challenges : The compound’s stereochemical complexity (e.g., (2R,3S,4S,5R,6S) configuration) necessitates advanced computational tools for synthetic pathway optimization .

- Environmental Impact : Similar hydroxyl-rich compounds are prone to photodegradation, suggesting stability studies are critical for pharmaceutical applications .

Preparation Methods

Chemical Glycosylation of the Steroidal Aglycon

The steroidal aglycon (4,4,8,10,14-pentamethyl-12-hydroxy-1H-cyclopenta[a]phenanthren-17-ol) serves as the foundational structure. Source describes a one-step glycosylation method using 3,4,6-tri-O-acyl-D-glucal derivatives and molecular iodine (I₂) as a halogen catalyst. The reaction proceeds via a Ferrier-type rearrangement, where the glucal donor (e.g., 3,4,6-tri-O-acetyl-D-glucal) reacts with the aglycon’s hydroxyl group at C3 to form a 2,3-unsaturated pyranoside. Key parameters include:

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | I₂ (0.1 equiv) | 85% | |

| Solvent | Dichloromethane:Acetone (1:1) | ||

| Temperature | 25°C |

This method avoids toxic reagents like Ag₂O or Hg(CN)₂, making it industrially viable. The resulting intermediate, 3β-O-(4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosyl) sterol, is hydrolyzed with Na₂CO₃ in methanol to yield the deacetylated glycoside .

Sequential Glycosylation for Trisaccharide Assembly

The trisaccharide moiety requires sequential coupling of three monosaccharides:

-

A β-D-glucopyranosyl unit

-

A β-D-galactofuranosyl unit

-

A β-L-rhamnopyranosyl unit

Source outlines a palladium-catalyzed glycosylation strategy using Boc-protected pyranones. For instance, the second glycosylation step employs Pd₂(dba)₃·CHCl₃ (2.5 mol%) with triphenylphosphine to couple the galactofuranosyl donor to the initial glucopyranosyl-steroid adduct. The reaction proceeds via a Heck-type mechanism, achieving β-selectivity due to steric hindrance from the Boc group :

\text{Steroid-Glc} + \text{Gal-Boc} \xrightarrow{\text{Pd}2(\text{dba})3, \text{PPh}_3}} \text{Steroid-Glc-Gal-Boc} \quad (72\% \text{ yield})

Deprotection with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, exposing the hydroxyl for the final rhamnosyl coupling.

Enzymatic Acylation and Hydroxylation

Source reports an enzymatic two-step process to introduce acyl groups and hydroxylate specific positions. Bacillus subtilis esterases selectively acetylate the C6 hydroxymethyl group of the glucopyranosyl unit under aqueous conditions (pH 7.4, 37°C). Subsequent hydroxylation at C12 of the steroid core is catalyzed by cytochrome P450 monooxygenases from Streptomyces spp., requiring NADPH as a cofactor:

Stereochemical Control via Protecting Group Strategies

Orthogonal protecting groups ensure correct stereochemistry during glycosylation:

-

Acetyl (Ac) : Temporarily blocks hydroxyls during iodine-catalyzed glycosylation .

-

Benzylidene : Protects cis-diols in galactofuranosyl donors, later removed with H₂/Pd-C .

-

Tert-butyldimethylsilyl (TBDMS) : Shields primary alcohols during rhamnosyl coupling, cleaved with tetrabutylammonium fluoride (TBAF) .

Source emphasizes the role of 1,2-cis glycosylation techniques, such as Schmidt’s trichloroacetimidate method, to achieve the β-configuration in the glucopyranosyl linkage .

Final Deprotection and Purification

Global deprotection involves:

-

Saponification : 0.5 M NaOH in MeOH/H₂O (4:1) removes acetyl groups .

-

Hydrogenolysis : H₂ (1 atm) over Pd(OH)₂/C cleaves benzyl ethers .

-

Chromatography : Silica gel column chromatography with EtOAc/MeOH/H₂O (10:1:0.1) isolates the target compound (≥95% purity) .

Analytical Characterization

Critical validation steps include:

-

NMR : H and C NMR confirm glycosidic linkages (δ 4.8–5.2 ppm for anomeric protons) .

-

HRMS : Exact mass matches calculated [M+Na]⁺ (m/z 1321.5842) .

-

X-ray crystallography : Resolves absolute configuration of the steroid core .

Challenges and Limitations

-

Solubility Issues : The steroid aglycon’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF), complicating large-scale synthesis .

-

Enzymatic Specificity : Microbial hydroxylases exhibit variable activity toward pentamethylated steroids, requiring strain optimization .

-

Yield Loss : Multi-step synthesis accumulates minor inefficiencies, with overall yields rarely exceeding 15% .

Future directions include flow chemistry adaptations (see ) and engineered glycosyltransferases for improved β-selectivity .

Q & A

How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

Stereochemical validation requires a combination of X-ray crystallography (for absolute configuration) and Nuclear Overhauser Effect (NOE) NMR experiments to assess spatial proximity of protons. For complex glycosidic linkages, heteronuclear 2D NMR (e.g., HSQC, HMBC) is critical to map - correlations. Computational tools like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental data, resolving ambiguities in crowded spectral regions .

What analytical techniques are optimal for functional group identification?

Methodological Answer:

- Infrared Spectroscopy (IR): Identify hydroxyl (-OH) and ether (C-O-C) stretches (3200–3600 cm and 1050–1150 cm, respectively).

- Chemical Derivatization: Use acetylation or silylation to confirm hydroxyl groups via mass shifts in LC-MS .

- Tandem Mass Spectrometry (MS/MS): Fragment the molecule to map glycosidic bonds and polyol substructures .

How can synthesis routes be optimized given the compound’s structural complexity?

Methodological Answer:

Employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) and identify optimal conditions. Integrate quantum chemical reaction path searches (e.g., IRC calculations) to predict transition states and intermediates, reducing trial-and-error experimentation. High-throughput robotic screening accelerates glycosylation step optimization .

How should discrepancies in spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) to correlate experimental and simulated spectra.

- Solvent Effects Modeling: Use COSMO-RS to account for solvent-induced shifts in NMR predictions.

- Dynamic NMR: Probe conformational flexibility at variable temperatures to explain peak splitting anomalies .

What computational strategies are effective for modeling this compound’s interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects and glycosidic bond flexibility in explicit solvents (e.g., water, DMSO).

- Docking Studies: Predict binding affinities to biological targets (e.g., steroid receptors) using AutoDock Vina or Schrödinger Suite .

- QM/MM Hybrid Models: Study enzymatic hydrolysis mechanisms at key glycosidic linkages .

How can researchers investigate biological interactions without prior assay data?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure real-time binding kinetics with proteins.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- CRISPR-Cas9 Knockout Models: Validate target engagement in cellular assays .

What informatics tools are recommended for managing heterogeneous experimental data?

Methodological Answer:

- Electronic Lab Notebooks (ELNs): Use platforms like LabArchives or Benchling to integrate spectral data, reaction conditions, and computational outputs.

- Cheminformatics Pipelines: Leverage KNIME or Pipeline Pilot for automated data normalization and cross-platform metadata tagging .

How can stability under varying pH and temperature conditions be assessed?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light, then monitor degradation via HPLC-PDA .

- Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life at standard storage conditions .

What experimental approaches elucidate reaction mechanisms for glycosidic bond formation?

Methodological Answer:

- Isotopic Labeling: Use -labeled water to track oxygen incorporation during glycosylation.

- Kinetic Isotope Effects (KIE): Compare reaction rates with -labeled substrates to identify rate-determining steps.

- In situ IR Spectroscopy: Monitor intermediate formation in real-time during catalysis .

Which advanced chromatographic methods ensure purity for biological testing?

Methodological Answer:

- 2D-LC (LC×LC): Couple hydrophilic interaction chromatography (HILIC) with reversed-phase LC to resolve polar and non-polar impurities.

- Chiral Stationary Phases: Use cyclodextrin-based columns to separate enantiomeric byproducts.

- Charged Aerosol Detection (CAD): Quantify low-UV-absorbance impurities without reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.